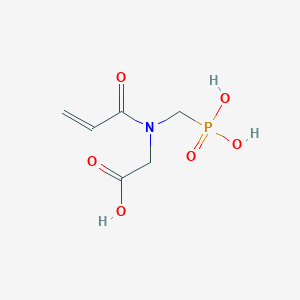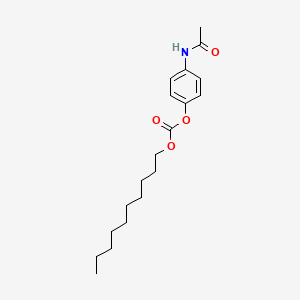![molecular formula C12H15NO2 B14184980 (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile CAS No. 922735-29-3](/img/structure/B14184980.png)
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl alcohol with an appropriate butanenitrile derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and may require solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of advanced catalysts to improve yield and reduce reaction time. The specific conditions would depend on the desired purity and scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of 3-keto-4-[(4-methylphenyl)methoxy]butanenitrile.
Reduction: Formation of 3-hydroxy-4-[(4-methylphenyl)methoxy]butylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in various biochemical pathways. The hydroxy and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
922735-29-3 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(3S)-3-hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile |
InChI |
InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)8-15-9-12(14)6-7-13/h2-5,12,14H,6,8-9H2,1H3/t12-/m0/s1 |
Clave InChI |
BYFNKXKGWNBNCK-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC[C@H](CC#N)O |
SMILES canónico |
CC1=CC=C(C=C1)COCC(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


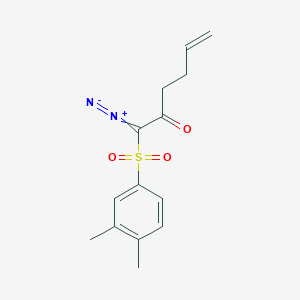
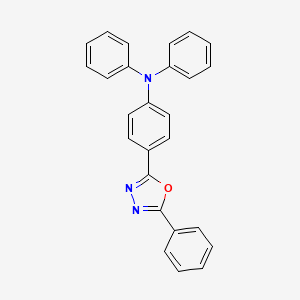
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
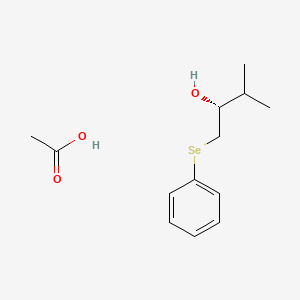
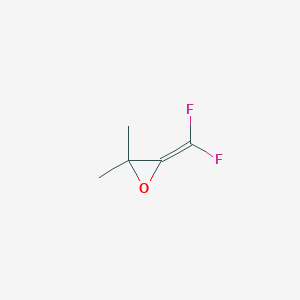
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
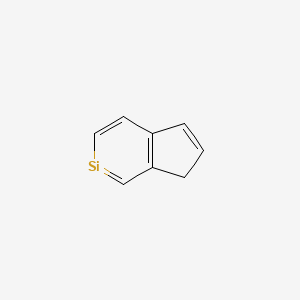

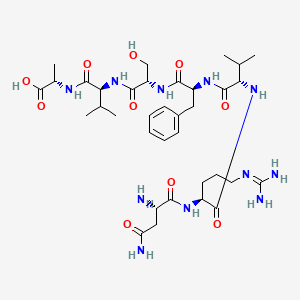
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)

